molecular formula C10H13ClF3N3O B3023519 4-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyrimidine hydrochloride CAS No. 1389313-34-1

4-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyrimidine hydrochloride

Cat. No.: B3023519
CAS No.: 1389313-34-1
M. Wt: 283.68 g/mol
InChI Key: LRKYAUKEBQYJCK-UHFFFAOYSA-N
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Description

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-piperidin-4-yloxy-6-(trifluoromethyl)pyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3O.ClH/c11-10(12,13)8-5-9(16-6-15-8)17-7-1-3-14-4-2-7;/h5-7,14H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRKYAUKEBQYJCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=NC=NC(=C2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20469630
Record name Pyrimidine, 4-(4-piperidinyloxy)-6-(trifluoromethyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872880-66-5
Record name Pyrimidine, 4-(4-piperidinyloxy)-6-(trifluoromethyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyrimidine hydrochloride typically involves the reaction of 4-hydroxypyrimidine with piperidine and trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyrimidine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol, methanol, and dichloromethane. Reaction conditions typically involve controlled temperatures, ranging from room temperature to reflux conditions, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pyrimidines .

Scientific Research Applications

Pharmaceutical Development

The primary application of 4-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyrimidine hydrochloride lies in the development of drugs targeting metabolic diseases, particularly type 2 diabetes and obesity. As an agonist for GPR119, the compound is implicated in enhancing glucose-dependent insulin release, making it a potential candidate for managing blood glucose levels in diabetic patients.

Comparative Structural Analysis

A comparative analysis of similar compounds reveals the unique features of this compound:

Compound NameStructure FeaturesBiological Activity
4-(Piperidin-3-yloxy)-6-(trifluoromethyl)pyrimidineSimilar piperidine attachment but different positionPotential GPR119 agonist
N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amineAmine instead of ether linkageGPR119 agonist with distinct properties
2-Amino-5-(trifluoromethyl)pyrimidineLacks piperidine moietyDifferent receptor interactions

The unique combination of structural elements may lead to distinctive pharmacological effects, enhancing the potential for new therapeutic agents with improved efficacy and safety profiles.

Case Study 1: Glucose Metabolism

In a study examining the effects of various GPR119 agonists, researchers found that derivatives similar to this compound significantly increased insulin secretion in response to glucose stimulation in vitro. This finding supports the hypothesis that targeting GPR119 could be a viable strategy for developing treatments for type 2 diabetes.

Case Study 2: Obesity Management

Another study focused on the impact of GPR119 activation on weight management. It was observed that compounds like this compound could lead to reduced food intake and increased energy expenditure in animal models, indicating potential applications in obesity treatment.

Mechanism of Action

The mechanism of action of 4-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. This can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine Derivatives with Piperidine/Piperazine Substituents

Table 1: Key Structural and Physicochemical Comparisons
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Potential Applications
4-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyrimidine HCl 1389313-34-1 C₁₀H₁₃ClF₃N₃O 283.68 Pyrimidine -CF₃ (C6), piperidin-4-yloxy (C4) Kinase inhibition, CNS therapeutics
4-((5-Chloro-6-(trifluoromethyl)pyrimidin-4-yl)oxy)aniline HCl 1823183-07-8 C₁₁H₈Cl₂F₃N₃O 326.11 Pyrimidine -CF₃ (C6), -Cl (C5), aniline-oxy (C4) Anticancer agents, enzyme inhibitors
4-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyrimidine 1491288-14-2 C₁₀H₁₁ClF₃N₃ 265.66 Pyrimidine -Cl (C4), -CF₃-piperidine (C6) Antibacterial agents
4-(Piperazin-1-yl)-6-(trifluoromethyl)pyrimidine diHCl 1380300-84-4 C₉H₁₂Cl₂F₃N₅ 322.13 Pyrimidine -CF₃ (C6), piperazine (C4) Antiviral research

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl group (-CF₃) is a common feature, enhancing metabolic stability and lipophilicity. Its position (C6 in the target compound vs. C5 in the aniline derivative) influences electronic effects on the pyrimidine ring .
  • Piperazine derivatives (e.g., CAS 1380300-84-4) offer two nitrogen atoms, enabling stronger hydrogen bonding but reduced lipophilicity compared to piperidine .

Pyridazine and Isoquinoline Analogs

3-Chloro-6-(piperidin-4-yloxy)-pyridazine hydrochloride (CAS 1185307-15-6 ):

  • Core Structure : Pyridazine (two adjacent nitrogen atoms).
  • Molecular Formula : C₉H₁₃Cl₂N₃O
  • Key Differences : The pyridazine core alters electronic distribution and binding affinity compared to pyrimidine. This compound may exhibit distinct reactivity in nucleophilic substitution reactions .

6-(Piperidin-4-yloxy)isoquinolin-1(2H)-one hydrochloride (CAS 923262-96-8 ):

  • Core Structure: Isoquinoline fused with a ketone group.
  • Applications : Explored for kinase inhibition, highlighting the versatility of piperidinyloxy substituents across heterocyclic cores .

Functional Group Impact on Pharmacological Properties

  • Trifluoromethyl (-CF₃) : Enhances membrane permeability and resistance to oxidative metabolism. In CAS 1389313-34-1, its placement at C6 optimizes steric and electronic effects for target engagement .
  • Chloro (-Cl) : In CAS 1491288-14-2, the chloro group at C4 may facilitate further functionalization via Suzuki coupling or nucleophilic aromatic substitution .

Research Findings and Trends

  • Synthetic Accessibility : Chlorinated pyrimidines (e.g., CAS 1491288-14-2) are common intermediates for introducing piperidine or aniline groups via nucleophilic substitution .
  • Safety and Handling: Piperidine derivatives often require stringent safety protocols, including PPE and ventilation, as noted in safety data sheets for related compounds .
  • Computational Insights : Density-functional theory (DFT) studies, such as those by Becke (1993), could predict the electronic effects of substituents on pyrimidine reactivity, aiding in rational drug design .

Biological Activity

4-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyrimidine hydrochloride is a pyrimidine derivative with significant potential in pharmaceutical applications, particularly in the treatment of metabolic disorders such as type 2 diabetes. Its unique structure, featuring a trifluoromethyl group and a piperidine moiety, contributes to its biological activity, primarily as an agonist for G protein-coupled receptors (GPCRs), notably GPR119.

Chemical Structure and Properties

The compound has the molecular formula C10H13ClF3N3OC_{10}H_{13}ClF_3N_3O and a molecular weight of 283.68 g/mol. Its structural characteristics include:

  • Pyrimidine core : A six-membered aromatic ring containing nitrogen atoms.
  • Trifluoromethyl group : Enhances lipophilicity and receptor binding.
  • Piperidin-4-yloxy group : Increases solubility and modifies pharmacokinetics.

Research indicates that this compound acts as a selective agonist for GPR119, a receptor involved in glucose metabolism and insulin secretion. This interaction is crucial for developing therapies aimed at managing blood glucose levels in diabetic patients.

Key Findings:

  • GPR119 Agonism : The compound has been shown to enhance glucose-dependent insulin release in preclinical studies, indicating its potential utility in treating type 2 diabetes .
  • Selectivity : Interaction studies reveal varying degrees of selectivity towards different GPCRs, which influences therapeutic profiles and side effects .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique pharmacological properties of this compound:

Compound NameStructure FeaturesBiological Activity
4-(Piperidin-3-yloxy)-6-(trifluoromethyl)pyrimidineSimilar piperidine attachment but different positionPotential GPR119 agonist
N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amineAmine instead of ether linkageGPR119 agonist with distinct properties
2-Amino-5-(trifluoromethyl)pyrimidineLacks piperidine moietyDifferent receptor interactions

The unique combination of the piperidine ring and trifluoromethyl group distinguishes this compound from others, potentially leading to unique therapeutic effects .

Case Studies and Research Findings

Several studies have evaluated the pharmacological effects of this compound:

  • Glucose Metabolism Studies : In vitro experiments demonstrated that derivatives of this compound significantly enhance insulin secretion in response to glucose stimulation, indicating a promising role in diabetes management .
  • Pharmacokinetic Studies : Research on the pharmacokinetic profile showed that the compound maintains adequate plasma stability, which is essential for therapeutic efficacy .
  • Safety Profiles : Toxicological assessments revealed favorable safety profiles in animal models, suggesting that the compound could be developed further for clinical applications without significant adverse effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyrimidine hydrochloride, and how can purity be maximized?

  • Methodological Answer : Synthesis typically involves coupling a trifluoromethylpyrimidine precursor with a piperidinyloxy moiety under nucleophilic substitution conditions. Key steps include:

  • Using anhydrous solvents (e.g., DCM or THF) and catalysts like DIPEA to enhance reactivity .
  • Purification via recrystallization or preparative HPLC to achieve >95% purity, with LC-MS and NMR (¹H/¹³C) for validation .
  • Note: Side reactions (e.g., over-alkylation) can occur; monitor reaction progress via TLC or in-situ FTIR .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Focus on resolving the piperidinyloxy proton signals (δ 3.5–4.5 ppm) and trifluoromethyl group (¹⁹F NMR, δ -60 to -70 ppm) .
  • Mass Spectrometry : High-resolution LC-MS to confirm molecular ion [M+H]⁺ and detect impurities .
  • X-ray Crystallography : For absolute configuration determination, though challenges arise due to hydrochloride salt hygroscopicity .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation/contact .
  • Store desiccated at 2–8°C to prevent hydrolysis of the piperidinyloxy group .
  • Dispose of waste via licensed hazardous chemical disposal services .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties in preclinical models?

  • Methodological Answer :

  • The CF₃ group enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration. Assess via:
  • In vitro assays : Microsomal stability tests (human/rodent liver microsomes) .
  • In vivo PK : Administer IV/PO doses in rodents; quantify plasma/tissue levels using UPLC-MS/MS .
  • Compare with non-fluorinated analogs to isolate CF₃ effects .

Q. What strategies resolve contradictory data in enzyme inhibition studies (e.g., IC₅₀ variability)?

  • Methodological Answer :

  • Source Analysis : Check enzyme source (recombinant vs. native) and assay conditions (pH, cofactors) .
  • Orthogonal Assays : Validate kinase inhibition via radiometric (³³P-ATP) and fluorescence polarization methods .
  • Structural Modeling : Perform docking studies to identify binding pose discrepancies (e.g., piperidinyloxy orientation) .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced selectivity?

  • Methodological Answer :

  • Core Modifications :
  • Replace piperidinyloxy with morpholinyl or azetidinyl groups to alter steric bulk .
  • Vary substituents on the pyrimidine ring (e.g., Cl, Br) to tune electronic effects .
  • Assay Design : Test derivatives against kinase panels (e.g., DiscoverX) to map selectivity profiles .

Q. What in vivo models are suitable for evaluating this compound’s efficacy in CNS disorders?

  • Methodological Answer :

  • Neuropathic Pain : Chronic constriction injury (CCI) model in rats; measure mechanical allodynia post-dosing .
  • Cognitive Disorders : Morris water maze in transgenic Alzheimer’s mice; correlate with Aβ/tau biomarker levels .
  • Include PK/PD modeling to link exposure to efficacy .

Contradictions and Troubleshooting

Q. Why do discrepancies arise in reported cytotoxicity profiles across cell lines?

  • Methodological Answer :

  • Cell Line Variability : Test in multiple lines (e.g., HEK293, SH-SY5Y) with matched proliferation rates .
  • Assay Interference : The CF₃ group may quench fluorescence in MTT assays; validate via ATP-based luminescence .

Q. How to address low yields in scale-up synthesis?

  • Methodological Answer :

  • Process Optimization : Switch from batch to flow chemistry for better heat/mass transfer .
  • Intermediate Stability : Protect the piperidinyloxy group with Boc during coupling to prevent degradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyrimidine hydrochloride
Reactant of Route 2
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4-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyrimidine hydrochloride

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